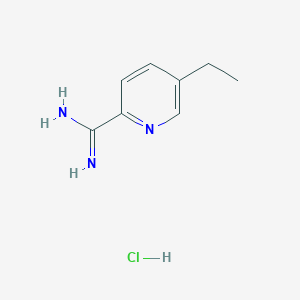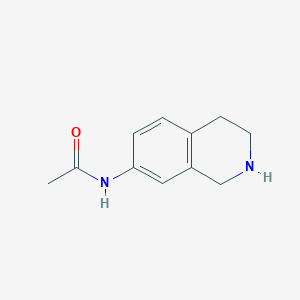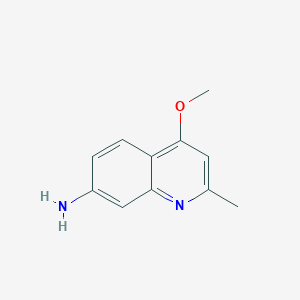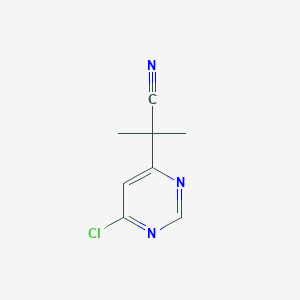![molecular formula C10H14N2Si B11907620 2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)
2-(Trimethylsilyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. The trimethylsilyl group attached to the benzimidazole ring enhances its chemical properties, making it useful in various applications, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Benzimidazole+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction, leading to different derivatives.
Silylation Reactions: The compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Silylation Reactions: The compound itself acts as a reagent, often in the presence of a base to facilitate the transfer of the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Various substituted benzimidazoles.
Oxidation and Reduction Reactions: Oxidized or reduced benzimidazole derivatives.
Silylation Reactions: Trimethylsilyl ethers and other silylated compounds.
Applications De Recherche Scientifique
2-(Trimethylsilyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a silylating agent to protect hydroxyl and carboxyl groups during synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)-1H-benzo[d]imidazole involves its ability to act as a silylating agent. The trimethylsilyl group can be transferred to other molecules, protecting functional groups such as hydroxyls and carboxyls during chemical reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Trimethylsilyl)imidazole
- 2-Methyl-1H-benzo[d]imidazole
- 1-(Trimethylsilyl)-1H-imidazole
Uniqueness
2-(Trimethylsilyl)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis. Its ability to act as a silylating agent while maintaining the structural integrity of the benzimidazole ring sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H14N2Si |
|---|---|
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1H-benzimidazol-2-yl(trimethyl)silane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3,(H,11,12) |
Clé InChI |
BWHRIYCPTCQUTM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)

![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)

![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)



![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)
![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)


![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
